Fluocinonide is a synthetic corticosteroid classified as a glucocorticoid. [] In scientific research, it serves as a potent anti-inflammatory agent for in vitro and in vivo studies. [] Fluocinonide's high potency makes it valuable for investigating the mechanisms of inflammation and evaluating the effectiveness of novel drug delivery systems. [, ]
Fluocinonide is classified as a synthetic corticosteroid, specifically a fluorinated derivative of prednisolone. It is available in various formulations, including topical creams, ointments, and gels. The compound is derived from steroidal precursors through synthetic processes that enhance its therapeutic efficacy and reduce systemic absorption.
The synthesis of fluocinonide involves several key steps:
A notable synthetic route involves the use of enol esters and selective oxidation steps to achieve the desired fluorinated steroid structure .
Fluocinonide has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its chemical formula is CHFO with a molecular weight of approximately 426.45 g/mol. The structural features include:
The three-dimensional conformation plays a critical role in its interaction with glucocorticoid receptors .
Fluocinonide undergoes several chemical reactions that are significant for its pharmacological activity:
These reactions are crucial for developing formulations that optimize therapeutic outcomes while minimizing side effects .
Fluocinonide exerts its effects primarily through binding to glucocorticoid receptors in target tissues. The mechanism involves:
Research indicates that fluocinonide's potency is significantly enhanced by its fluorinated structure, which increases receptor affinity .
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are often employed to assess these properties .
Fluocinonide's primary applications include:
Fluocinonide exerts its effects primarily through high-affinity, selective binding to the intracellular glucocorticoid receptor (NR3C1), a ligand-dependent transcription factor. The GR comprises several functional domains: a C-terminal ligand-binding domain (LBD), a central DNA-binding domain (DBD), and an N-terminal transactivation domain. Fluocinonide's binding specificity stems from its unique molecular structure—the 6α-fluorine atom and C16-C17 cyclic acetal (acetonide group)—which optimizes hydrophobic interactions within the LBD pocket. This configuration facilitates a conformational change essential for GR activation and subsequent nuclear translocation.
Binding Affinity and Kinetics: Fluocinonide exhibits a pIC₅₀ of 8.3 (IC₅₀ ≈ 5.01 nM) for the human glucocorticoid receptor, indicating sub-nanomolar potency. This places it among high-affinity synthetic glucocorticoids like clobetasol propionate (pIC₅₀ 9.2) and desoximetasone (pIC₅₀ 8.9). The ligand-receptor interaction involves specific hydrogen bonding and van der Waals contacts with residues like Gln570, Arg611, and Asn564 within the LBD. The acetonide moiety enhances binding stability by reducing metabolic deactivation compared to ester-based corticosteroids [5] [3].
Receptor Activation and Conformational Shift: Upon binding, fluocinonide induces a critical conformational reorganization of the GR's activation function-2 (AF-2) helix (H12). This shift exposes nuclear localization signals (NLS), enabling dimerization and rapid translocation of the ligand-receptor complex into the nucleus via importin-α/β-dependent mechanisms. The activated GR complex then functions as a transcription factor, directly binding genomic regulatory elements or tethering to other transcription factors [1] [5].
Structural Determinants of Specificity: The 9α-fluorine atom in fluocinonide enhances its transactivation potency by 10-fold compared to non-fluorinated analogs. This occurs through increased electrostatic complementarity with the LBD and stabilization of the active GR conformation. Furthermore, fluocinonide demonstrates negligible binding affinity for the mineralocorticoid receptor (MR), minimizing off-target effects like sodium retention [5] [7].
Table 1: Comparative Binding Affinities of Selected Glucocorticoids at the Human Glucocorticoid Receptor
Compound | Binding Affinity (pIC₅₀/pKi) | IC₅₀/Ki (nM) | Relative Potency |
---|---|---|---|
Clobetasol propionate | 9.2 | 0.66 | Very High |
Fluocinonide | 8.3 | 5.01 | High |
Fluocinolone acetonide | 8.5 | 3.13 | High |
Dexamethasone | 8.1–9.0 | 1.0–7.9 | High |
Triamcinolone acetonide | 8.5 (pKi) | 3.16 | High |
Hydrocortisone | ~7.0 | 100–1000 | Low |
The fluocinonide-activated GR complex modulates gene expression through genomic pathways by binding directly to glucocorticoid response elements (GREs) in regulatory regions of target genes. This classical mechanism underlies both the anti-inflammatory effects and some metabolic side effects of glucocorticoids.
Glucocorticoid-Induced Leucine Zipper (GILZ): Inhibits AP-1 and NF-κB transcriptional activity and suppresses T-cell activation and cytokine production [1].
Transrepression Mechanisms: GR monomers can directly interact with and inhibit pro-inflammatory transcription factors like NF-κB, AP-1 (c-Fos/c-Jun), and STATs. This tethering mechanism does not require DNA binding. Instead, GR recruits co-repressors (e.g., NCoR1, SMRT) and histone deacetylases (HDACs), leading to chromatin condensation and gene silencing. Key inflammatory mediators suppressed include:
Gene-Specific and Tissue-Specific Effects: Fluocinonide’s effects are highly context-dependent. For example, in psoriatic keratinocytes, it potently downregulates IL-23/Th17 axis components (IL-23p19, IL-17A, IL-22) and IFN-γ signaling pathways. This selectivity arises from:
Beyond genomic actions requiring hours, fluocinonide initiates rapid (seconds to minutes) non-genomic effects mediated by membrane-associated or cytosolic GR isoforms and secondary signaling cascades. These contribute significantly to its acute anti-inflammatory efficacy.
PI3K/Akt Suppression: GR interferes with PI3K activation, reducing Akt phosphorylation. This diminishes NF-κB activation and promotes neutrophil apoptosis [1].
Secondary Signaling Cascade Interference:
Nitric Oxide Synthase (iNOS) Suppression: GR blocks calcium/calmodulin-dependent iNOS activation, reducing nitric oxide (NO) production and subsequent vasodilation and edema [1] [2].
Ion Channel and Receptor Effects:
Table 2: Key Inflammatory Mediators Rapidly Suppressed by Fluocinonide via Non-Genomic Mechanisms
Signaling Molecule | Effect of Fluocinonide | Biological Consequence |
---|---|---|
cPLA₂ | Direct inhibition & Annexin A1 induction | ↓ Arachidonic acid, ↓ PGE₂/LTB₄ |
p38 MAPK / JNK | Dephosphorylation via MKP-1 | ↓ AP-1 activation, ↓ MMP/TNF-α production |
NF-κB | ↑ IκBα synthesis; ↓ IKK activity | ↓ Cytokines (TNF-α, IL-1β, IL-6, IL-8) |
iNOS | ↓ Calmodulin binding & activity | ↓ Nitric Oxide (NO), ↓ Vasodilation/Edema |
TRPV1 | Channel desensitization | ↓ Neurogenic inflammation, ↓ Pain signaling |
Table 3: Chemical and Pharmacological Profile of Fluocinonide
Property | Value/Description |
---|---|
IUPAC Name | 6α,9-Difluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone, 21-acetate |
Chemical Formula | C₂₆H₃₂F₂O₇ |
Molecular Weight | 494.53 g/mol |
CAS Registry Number | 356-12-7 |
DrugBank Accession | DB00591 (Fluocinolone acetonide analog) |
ATC Codes | D07AC08 (Dermatological corticosteroid, potent) |
Primary Mechanism | High-affinity glucocorticoid receptor agonist |
Key Structural Features | 6α-F, 9α-F substitutions; 16α,17α-acetonide; 21-acetate |
Lipophilicity | High (enhances skin penetration and reservoir formation) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7